molecular formula C16H19NO3 B8177714 tert-Butyl 3-(4-ethynylbenzamido)propanoate

tert-Butyl 3-(4-ethynylbenzamido)propanoate

Cat. No.: B8177714
M. Wt: 273.33 g/mol
InChI Key: CBPYLHDGDPSVKI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-ethynylbenzamido)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, a propanoate backbone, and an ethynylbenzamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-ethynylbenzamido)propanoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with tert-butyl 3-aminopropanoate in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-ethynylbenzamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

    Reduction: Formation of tert-butyl 3-(4-ethynylbenzylamino)propanoate.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

tert-Butyl 3-(4-ethynylbenzamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-ethynylbenzamido)propanoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-chlorobenzamido)propanoate
  • tert-Butyl 3-(4-methylbenzamido)propanoate
  • tert-Butyl 3-(4-nitrobenzamido)propanoate

Uniqueness

tert-Butyl 3-(4-ethynylbenzamido)propanoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This feature differentiates it from other similar compounds and expands its utility in various applications .

Properties

IUPAC Name

tert-butyl 3-[(4-ethynylbenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)20-16(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPYLHDGDPSVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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